1-(3-methylphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-1,4-dihydropyridazine-3-carboxamide
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Overview
Description
1-(3-methylphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyridazine ring, a thiadiazole ring, and a carboxamide group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
The synthesis of 1-(3-methylphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multiple steps, including the formation of the pyridazine and thiadiazole rings, followed by the introduction of the carboxamide group. The synthetic route may involve the following steps:
Formation of the Pyridazine Ring: This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound under acidic or basic conditions.
Formation of the Thiadiazole Ring: This step involves the cyclization of a thiosemicarbazide derivative with a suitable carbonyl compound, often under acidic conditions.
Introduction of the Carboxamide Group: The final step involves the reaction of the intermediate compound with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, to form the carboxamide group.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
1-(3-methylphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using reagents such as halogens or alkylating agents.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.
Biology: The compound’s unique structure may allow it to interact with biological targets, making it a potential candidate for drug discovery and development.
Medicine: The compound may exhibit pharmacological activity, such as anti-inflammatory, antimicrobial, or anticancer properties, making it a potential therapeutic agent.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(3-methylphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is not well understood. its potential biological activity may be attributed to its ability to interact with specific molecular targets, such as enzymes or receptors, and modulate their activity. The compound’s structure allows it to form various interactions, such as hydrogen bonding, hydrophobic interactions, and π-π stacking, with its targets.
Comparison with Similar Compounds
1-(3-methylphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can be compared with other similar compounds, such as:
1-(3-methylphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid: This compound differs by the presence of a carboxylic acid group instead of a carboxamide group.
1-(3-methylphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-1,4-dihydropyridazine-3-amine: This compound differs by the presence of an amine group instead of a carboxamide group.
1-(3-methylphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-1,4-dihydropyridazine-3-methyl ester: This compound differs by the presence of a methyl ester group instead of a carboxamide group.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C15H13N5O2S |
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Molecular Weight |
327.4 g/mol |
IUPAC Name |
1-(3-methylphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxopyridazine-3-carboxamide |
InChI |
InChI=1S/C15H13N5O2S/c1-9-4-3-5-11(8-9)20-7-6-12(21)13(19-20)14(22)16-15-18-17-10(2)23-15/h3-8H,1-2H3,(H,16,18,22) |
InChI Key |
MVGJFYLSKMUBMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=CC(=O)C(=N2)C(=O)NC3=NN=C(S3)C |
Origin of Product |
United States |
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